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Compound of Interest

Compound Name: 2-Bromo-4-iodopyridine

Cat. No.: B027774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
Bromo-4-iodopyridine, a key building block in the synthesis of pharmaceuticals and

agrochemicals. Due to the limited availability of public experimental spectra for this specific

compound, this document presents predicted data based on the analysis of analogous

compounds and established spectroscopic principles. The information herein is intended to

guide researchers in the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Bromo-4-iodopyridine.

Table 1: Predicted ¹H NMR Data
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~ 8.3 - 8.5 d ~ 5.0 - 6.0 1H H-6

~ 7.8 - 8.0 d ~ 1.5 - 2.5 1H H-3

~ 7.6 - 7.8 dd
~ 5.0 - 6.0, ~ 1.5

- 2.5
1H H-5
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Predicted for a solution in CDCl₃.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~ 152 C-6

~ 145 C-3

~ 142 C-2

~ 135 C-5

~ 95 C-4

Predicted for a solution in CDCl₃.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1570 - 1550 Strong
C=C/C=N stretching (pyridine

ring)

1450 - 1420 Strong
C=C/C=N stretching (pyridine

ring)

1100 - 1000 Medium C-H in-plane bending

850 - 750 Strong C-H out-of-plane bending

~ 600 Medium-Strong C-Br stretch

~ 500 Medium C-I stretch

Predicted for a solid sample (KBr pellet or thin film).

Table 4: Predicted Mass Spectrometry Data
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m/z Relative Intensity Assignment

283/285 High
[M]⁺ (Molecular ion with Br

isotopes)

204 Medium [M - Br]⁺

156 Medium [M - I]⁺

78 High
[C₅H₄N]⁺ (Pyridine radical

cation)

51 Medium [C₄H₃]⁺

Predicted for Electron Ionization (EI) source.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Actual experimental conditions may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-iodopyridine in about

0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR

tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of -2 to 12 ppm, 16 to 64 scans depending on

concentration.

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 0 to 200 ppm.

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-

to-noise ratio.

Infrared (IR) Spectroscopy
This protocol describes the preparation of a solid sample as a thin film.

Sample Preparation:

Dissolve a small amount (a few milligrams) of 2-Bromo-4-iodopyridine in a volatile

solvent (e.g., dichloromethane or acetone).

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.

Data Acquisition:

Place the salt plate in the sample holder of an FT-IR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Acquire a background spectrum of the clean, empty salt plate to subtract from the sample

spectrum.

Mass Spectrometry (MS)
This protocol outlines a general procedure using an Electron Ionization (EI) source.

Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer, typically via a direct insertion probe.

Ionization: Utilize an Electron Ionization (EI) source. The standard electron energy is 70 eV.
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Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or

time-of-flight).

Detection: The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an

unknown organic compound.

Sample Preparation

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis & Interpretation

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of an organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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